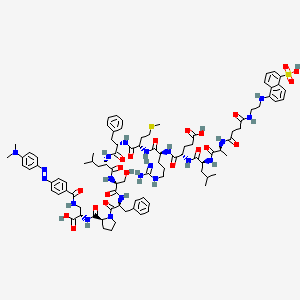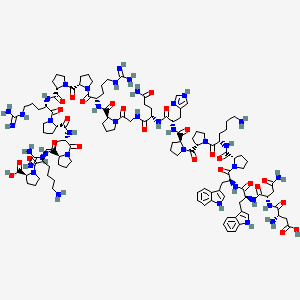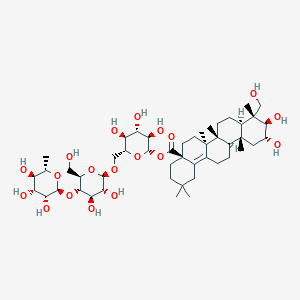
2,6-Dimethylpyrazine-d6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dimethylpyrazine-d6 is a deuterated form of 2,6-Dimethylpyrazine, a compound that belongs to the pyrazine family. Pyrazines are heterocyclic aromatic organic compounds characterized by a six-membered ring containing two nitrogen atoms at opposite positions. The deuterated version, this compound, is often used in scientific research as a stable isotope-labeled compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethylpyrazine-d6 typically involves the deuteration of 2,6-Dimethylpyrazine. This process can be achieved through various methods, including catalytic exchange reactions where hydrogen atoms are replaced with deuterium atoms. One common method involves the use of deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterium gas and maintain the required reaction conditions. The final product is then purified using techniques such as distillation or crystallization to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethylpyrazine-d6 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding pyrazine N-oxides.
Reduction: Reduction reactions can convert it back to its non-deuterated form.
Substitution: It can undergo electrophilic and nucleophilic substitution reactions, where functional groups are introduced or replaced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrazine N-oxides, while substitution reactions can introduce various functional groups such as alkyl, halogen, or hydroxyl groups .
Scientific Research Applications
2,6-Dimethylpyrazine-d6 has a wide range of applications in scientific research:
Chemistry: It is used as a stable isotope-labeled compound in nuclear magnetic resonance (NMR) spectroscopy to study molecular structures and dynamics.
Biology: It serves as a tracer in metabolic studies to investigate biochemical pathways and enzyme activities.
Medicine: It is employed in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: It is used in the development of new materials and as a flavoring agent in the food industry
Mechanism of Action
The mechanism of action of 2,6-Dimethylpyrazine-d6 involves its interaction with molecular targets and pathways. In biological systems, it can act as a substrate or inhibitor for various enzymes, affecting their activity and the overall metabolic processes. The deuterium atoms in the compound can influence the rate of chemical reactions, providing insights into reaction mechanisms and kinetics .
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethylpyrazine: The non-deuterated form, commonly used in flavoring and fragrance applications.
3,5-Dimethylpyrazine: Another isomer with similar chemical properties but different applications.
Tetramethylpyrazine: Known for its use in traditional medicine and as a flavoring agent
Uniqueness
2,6-Dimethylpyrazine-d6 is unique due to its deuterium labeling, which makes it valuable in research applications requiring stable isotopes. The presence of deuterium atoms allows for detailed studies of reaction mechanisms and metabolic pathways, providing insights that are not possible with non-deuterated compounds .
Properties
Molecular Formula |
C6H8N2 |
|---|---|
Molecular Weight |
114.18 g/mol |
IUPAC Name |
2,6-bis(trideuteriomethyl)pyrazine |
InChI |
InChI=1S/C6H8N2/c1-5-3-7-4-6(2)8-5/h3-4H,1-2H3/i1D3,2D3 |
InChI Key |
HJFZAYHYIWGLNL-WFGJKAKNSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C1=CN=CC(=N1)C([2H])([2H])[2H] |
Canonical SMILES |
CC1=CN=CC(=N1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-(4-chlorobenzoyl)-4-[4-[2-(difluoromethyl)-4-methoxybenzimidazol-1-yl]-6-morpholin-4-yl-1,3,5-triazin-2-yl]piperazine-1-carbohydrazide](/img/structure/B12378474.png)




methyl phosphate](/img/structure/B12378501.png)








